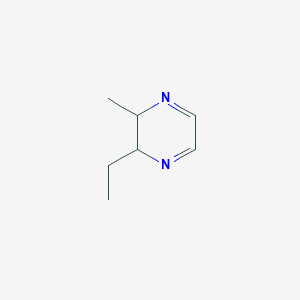
2-Ethyl-3-methyl-2,3-dihydropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-methyl-2,3-dihydropyrazine is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂. It belongs to the pyrazine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions. This compound is known for its distinctive aroma and is often found in roasted foods such as cocoa beans, potato chips, and roasted sesame seeds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-3-methyl-2,3-dihydropyrazine can be synthesized through various methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes. Another method is the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methyl-2,3-dihydropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of different reagents and catalysts.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-Ethyl-3-methyl-2,3-dihydropyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its role in biological systems, including its potential as a signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as a flavoring agent in the food industry due to its distinctive aroma.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-2,3-dihydropyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylpyrazine: Known for its use as a flavoring agent in foods such as cocoa and coffee.
2-Ethyl-3,5-dimethylpyrazine: Another pyrazine derivative with similar aromatic properties.
Uniqueness
2-Ethyl-3-methyl-2,3-dihydropyrazine is unique due to its specific structural configuration, which imparts distinct chemical and aromatic properties. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a compound of significant interest in both research and industry.
Properties
CAS No. |
59302-98-6 |
|---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-ethyl-3-methyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C7H12N2/c1-3-7-6(2)8-4-5-9-7/h4-7H,3H2,1-2H3 |
InChI Key |
JWITYTXBGSKDQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(N=CC=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14620752.png)

![4-[(2-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14620769.png)










